
5-Pentafluorophenyl-2,3-dihydro-1H-indole
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Overview
Description
5-Pentafluorophenyl-2,3-dihydro-1H-indole is a fluorinated indole derivative. Indole derivatives are significant in both natural products and synthetic compounds due to their diverse biological activities and applications in various fields such as medicinal chemistry, organic synthesis, and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Pentafluorophenyl-2,3-dihydro-1H-indole typically involves the reaction of pentafluorophenylhydrazine with cyclohexanone under acidic conditions. The Fischer indole synthesis is a common method used, where methanesulfonic acid is employed as a catalyst under reflux conditions in methanol .
Industrial Production Methods
Industrial production methods for fluorinated indole derivatives often involve large-scale Fischer indole synthesis. The process is optimized for yield and purity, with careful control of reaction conditions such as temperature, solvent, and catalyst concentration .
Chemical Reactions Analysis
Types of Reactions
5-Pentafluorophenyl-2,3-dihydro-1H-indole undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding oxo-indole derivatives.
Reduction: Formation of dihydroindole derivatives.
Substitution: Electrophilic substitution reactions on the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Electrophilic reagents such as halogens and nitrating agents are employed.
Major Products Formed
Oxidation: Oxo-indole derivatives.
Reduction: Dihydroindole derivatives.
Substitution: Halogenated or nitrated indole derivatives.
Scientific Research Applications
Medicinal Chemistry
Antinociceptive and Analgesic Properties
Research indicates that indole derivatives, including 5-pentafluorophenyl-2,3-dihydro-1H-indole, exhibit significant antinociceptive effects. Studies have shown that compounds with similar structures can effectively treat various pain conditions such as migraines, chronic pain, and neuropathic pain by acting on nitric oxide synthase pathways . The ability of these compounds to modulate pain responses makes them candidates for developing new analgesics.
Antimicrobial Activity
Indole derivatives have been evaluated for their antimicrobial properties. For instance, studies have demonstrated that related compounds exhibit moderate to strong activity against various pathogens, including Escherichia coli and Staphylococcus aureus. The mechanism often involves disruption of microbial cell membranes or interference with metabolic pathways . The pentafluorophenyl group enhances the lipophilicity of the compound, potentially improving its bioavailability and efficacy.
Biological Research
Cancer Therapeutics
Indoles are known for their anticancer properties. The structural features of this compound may allow it to interact with biological targets involved in cancer progression. Recent studies have focused on the synthesis of indole derivatives that demonstrate selective inhibition of cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest . The exploration of its derivatives could lead to new cancer treatments.
Neuroprotective Effects
There is growing interest in the neuroprotective capabilities of indole compounds. Specifically, this compound has been investigated for its potential to protect neuronal cells from oxidative stress and apoptosis. This property is crucial in developing therapies for neurodegenerative diseases like Alzheimer's and Parkinson's .
Materials Science
Organic Electronics
The unique electronic properties of indole derivatives make them suitable for applications in organic electronics. Research has shown that compounds like this compound can be utilized in organic light-emitting diodes (OLEDs) and organic photovoltaic cells due to their favorable charge transport characteristics . The incorporation of fluorinated groups enhances stability and performance in electronic devices.
Case Studies
Mechanism of Action
The mechanism of action of 5-Pentafluorophenyl-2,3-dihydro-1H-indole involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 5-Fluoroindole
- 3-Fluoroindole
- 5-Bromoindole
- 5-Chloroindole
Comparison
5-Pentafluorophenyl-2,3-dihydro-1H-indole is unique due to the presence of the pentafluorophenyl group, which imparts distinct electronic and steric properties. This makes it more reactive in certain chemical reactions and potentially more potent in biological applications compared to other fluorinated indole derivatives .
Biological Activity
5-Pentafluorophenyl-2,3-dihydro-1H-indole is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in cancer treatment and antimicrobial applications. This article synthesizes available research findings on the biological activity of this compound, focusing on its antitumor effects and antimicrobial properties.
Structure and Synthesis
This compound is characterized by the presence of a pentafluorophenyl group, which enhances its reactivity and biological efficacy. The synthesis of this compound often involves the use of advanced organic synthesis techniques that allow for the selective introduction of the pentafluorophenyl moiety onto the indole framework.
Antitumor Activity
Recent studies have highlighted the enhanced antitumor properties of compounds derived from indole structures, particularly those substituted with fluorinated phenyl groups. For instance, a study found that derivatives of diindolylmethane with pentafluorophenyl substitutions exhibited significantly increased anti-proliferative effects across various cancer cell lines.
Key Findings:
- Cell Lines Tested : The compound was evaluated against several carcinoma cell lines including BxPC-3 (pancreas), LNCaP (prostate), and MDA-MB-231 (breast) .
- IC50 Values : The IC50 values for 5-pentafluorophenyl derivatives ranged from 6.2 μM to 6.4 μM, indicating potent activity against androgen-responsive and refractory prostate cancer cells .
- Mechanism of Action : The mechanism involves the induction of apoptosis and inhibition of cell growth, which is attributed to the compound's ability to interfere with specific cellular signaling pathways involved in tumor proliferation .
Antimicrobial Activity
In addition to its antitumor properties, this compound has been investigated for its antimicrobial potential. Preliminary studies suggest that compounds with similar structures exhibit moderate antimicrobial activity against various pathogens.
Antimicrobial Efficacy:
- Microorganisms Tested : The compound was tested against common pathogens such as Escherichia coli, Staphylococcus aureus, and Candida albicans.
- Results : While specific MIC values for this compound were not detailed in the available literature, related compounds have shown promising results with significant inhibition zones against these microorganisms .
Comparative Analysis
The following table summarizes the biological activities reported for 5-pentafluorophenyl derivatives compared to other known compounds:
Compound | Activity Type | IC50 (μM) | Remarks |
---|---|---|---|
5-Pentafluorophenyl-DIH-Indole | Antitumor | 6.2 - 6.4 | Effective against prostate cancer cell lines |
Diindolylmethane | Antitumor | 10 - 20 | Lower efficacy compared to pentafluorophenyl derivatives |
Thiourea Derivatives | Anticancer | 1.29 - 14 | Broad-spectrum activity across various cancers |
Fluoroaryl Derivatives | Antimicrobial | Not specified | Moderate activity against tested pathogens |
Case Studies and Research Findings
Several case studies have documented the biological effects of similar indole derivatives. For example, a study focusing on diindolylmethane derivatives found that introducing fluorinated groups significantly improved their anticancer properties through enhanced apoptosis induction . Another investigation into thiourea derivatives indicated that structural modifications could lead to varied biological activities, emphasizing the importance of molecular structure in determining efficacy .
Properties
Molecular Formula |
C14H8F5N |
---|---|
Molecular Weight |
285.21 g/mol |
IUPAC Name |
5-(2,3,4,5,6-pentafluorophenyl)-2,3-dihydro-1H-indole |
InChI |
InChI=1S/C14H8F5N/c15-10-9(11(16)13(18)14(19)12(10)17)7-1-2-8-6(5-7)3-4-20-8/h1-2,5,20H,3-4H2 |
InChI Key |
NCVUHFXAPILPQU-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC2=C1C=C(C=C2)C3=C(C(=C(C(=C3F)F)F)F)F |
Origin of Product |
United States |
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